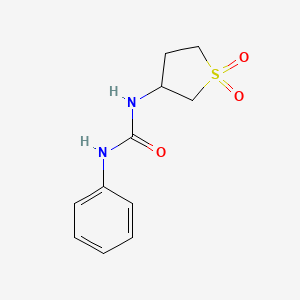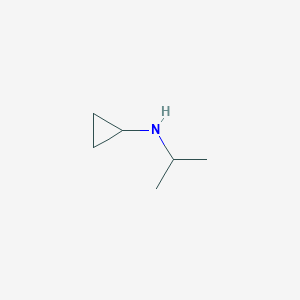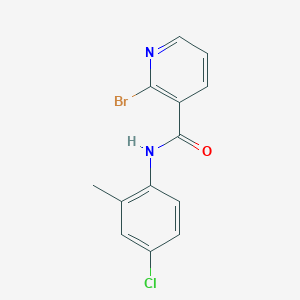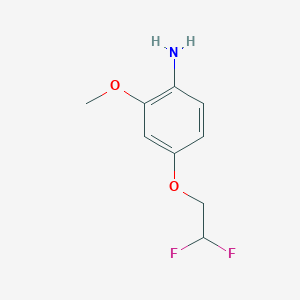
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl” is a part of a series of compounds that have been studied for their activity as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Molecular Structure Analysis
While the exact molecular structure of “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea” is not available, a related compound “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-dodecylurea” contains 57 bonds in total, including 23 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, 1 sulfone, and 1 tetrahydro-thiophene .Aplicaciones Científicas De Investigación
Synthesis Methodologies
Research has demonstrated innovative synthesis methodologies that contribute to the development of chemical compounds with potential pharmaceutical and agrochemical applications. For instance, a benign synthesis approach has been developed for unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. This method is phosgene- and metal-free, utilizing commercially available amines under mild conditions, which is crucial for eco-friendly and practical chemical synthesis processes. Such methods have applications in the gram-scale preparation of anti-cancer drugs like sorafenib and known herbicides, demonstrating the compound's versatility in synthesizing biologically active molecules (Chamni, Zhang, & Zou, 2020).
Nonlinear Optical Properties
Another area of research focuses on the novel, Y-type polyurethane containing 1-(2,4-dioxyethoxy)phenyl-2-{5-(2,2-dicyanovinyl)-2-thiophenyl}ethenes, which showcases nonlinear optical chromophores within the polymer backbone. This compound exhibits high thermal stability and significant second harmonic generation coefficient, indicating its potential use in optical applications. Its dipole alignment and thermal stability up to the glass transition temperature make it a candidate for advanced optical materials (Jang et al., 2009).
Multicomponent Reaction Synthesis
Furthermore, research has revealed a T3P® mediated one-pot four-component reaction that synthesizes 1-(3-cyanothiophen-2-yl)-3-phenylureas. This process includes a Gewald reaction followed by an intra-molecular rearrangement, showcasing a novel and eco-friendly route to synthesize derivatives expected to exhibit good biological activities. This method highlights the compound's relevance in creating biologically active molecules through efficient synthesis routes (Shamanth et al., 2022).
Conformational Studies
Conformational preferences in model antiviral compounds such as phenylurea and 1,3-diphenylurea have been explored, revealing the significance of weak intramolecular hydrogen bonding in stabilizing certain conformers. This research provides insights into the structural aspects of phenylurea derivatives, which could inform the design of antiviral pharmaceuticals with optimized efficacy (Emery et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of the compound “1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea” is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4) . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation. This activation results in the modulation of cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. There is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The activation of GIRK channels by the compound can lead to changes in cell excitability. This can have various effects depending on the specific physiological process that the GIRK channels are involved in .
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-11(12-9-4-2-1-3-5-9)13-10-6-7-17(15,16)8-10/h1-5,10H,6-8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZANXMTGWZCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2802279.png)
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2802282.png)
![2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2802283.png)



![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B2802290.png)
![N-benzyl-1-cyclopentyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B2802291.png)